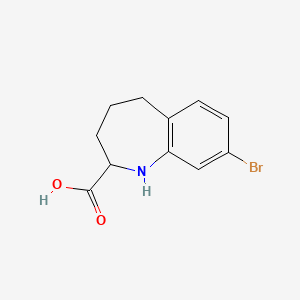
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a benzazepine core structure, which is a seven-membered ring fused to a benzene ring, with a bromine atom at the 8th position and a carboxylic acid group at the 2nd position.
Métodos De Preparación
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield various derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid can be compared with other benzazepine derivatives, such as:
Benazepril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
Tolazoline: A vasodilator used to treat pulmonary hypertension.
Evacetrapib: A cholesteryl ester transfer protein inhibitor used in cardiovascular disease research.
These compounds share a similar benzazepine core but differ in their substituents and specific applications, highlighting the unique properties and potential of this compound .
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-5-4-7-2-1-3-9(11(14)15)13-10(7)6-8/h4-6,9,13H,1-3H2,(H,14,15) |
Clave InChI |
FCLQVSQVHATSPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC2=C(C1)C=CC(=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


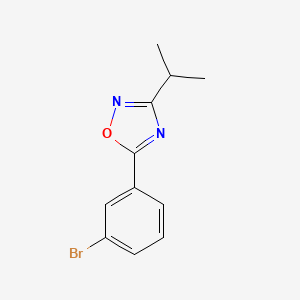
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
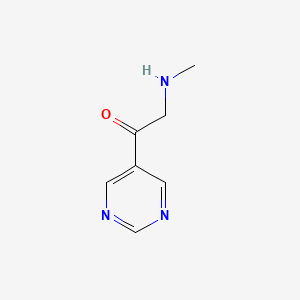

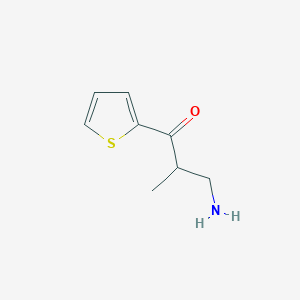
![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
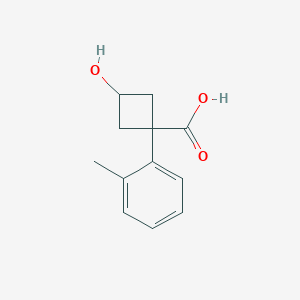

amine](/img/structure/B13158784.png)


